REACTION_CXSMILES
|
[H-].C([O:4][C:5]([C:7]1[N:8]=[C:9]2[N:17]=[C:16]3[N:11]([CH2:12][CH2:13][CH2:14][CH2:15]3)[N:10]2[CH:18]=1)=O)C.C(O)C.[Cl-].[NH4+]>C1(C)C=CC=CC=1.C1COCC1.C(OCC)(=O)C>[N:8]1[C:7]([CH:5]=[O:4])=[CH:18][N:10]2[N:11]3[C:16]([CH2:15][CH2:14][CH2:13][CH2:12]3)=[N:17][C:9]=12 |f:3.4|
|
Name
|
4,5,6,7-tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carboxylic acid ethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C2N(N3CCCCC3=N2)C1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
sonicated for ca. 5 minutes (until a precipitate
|
Duration
|
5 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from dichloromethane and diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1N=C1CCCCN21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.4 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |